molecular formula C22H24BrNO7 B558195 Boc-Tyr(2-Br-Z)-OH CAS No. 47689-67-8

Boc-Tyr(2-Br-Z)-OH

Cat. No. B558195
CAS RN: 47689-67-8
M. Wt: 494,3 g/mole
InChI Key: UYWMYJQSTUVRHR-SFHVURJKSA-N
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Description

“Boc-Tyr(2-Br-Z)-OH” is a standard building block for the introduction of tyrosine amino-acid residues by Boc Solid Phase Peptide Synthesis . It is also known as N-α-t.-Boc-O-2-bromobenzyloxycarbonyl-L-tyrosine .


Molecular Structure Analysis

The empirical formula of “Boc-Tyr(2-Br-Z)-OH” is C22H24BrNO7 . It has a molar mass of 494.33 g/mol .


Physical And Chemical Properties Analysis

“Boc-Tyr(2-Br-Z)-OH” is a white to off-white powder . It has a melting point of 112-115 °C . It is clearly soluble in 1 mmole in 2 ml DMF .

Scientific Research Applications

  • Applications in Peptide Synthesis :

    • Huang and Carey (2009) discussed the preparation of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. This is relevant due to the similarity in the preparation of Boc-protected amino acids for peptide synthesis (Huang & Carey, 2009).
  • In Esterification Studies :

    • Theobaldo et al. (1991) investigated the esterification of N-protected-tyrosine, including Boc-Tyr-OH, by alpha-chymotrypsin in high concentrations of ethanol. This study highlights the reactivity of Boc-protected tyrosine under specific enzymatic conditions (Theobaldo et al., 1991).
  • Synthesis of Modified Amino Acids :

    • Nishiyama et al. (2001) described an efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine, which is closely related to the Boc-Tyr(2-Br-Z)-OH structure. This demonstrates the versatility of Boc-protected tyrosine derivatives in synthesizing specialized amino acids (Nishiyama et al., 2001).
  • Peptide Synthesis Optimization :

    • Sun et al. (2011) discussed the chemo-enzymatic synthesis of endomorphin-1, where Boc-protected amino acids, including Boc-Tyr, played a crucial role. This underscores the importance of Boc-Tyr derivatives in facilitating efficient and green peptide synthesis (Sun et al., 2011).
  • Development of Peptide Analogs :

    • Amblard et al. (1993) synthesized analogs of cholecystokinin using Boc-Tyr(SO3H), demonstrating the application of Boc-Tyr derivatives in the development of biologically active peptide analogs (Amblard et al., 1993).
  • Protecting Group Strategy :

    • Okada et al. (1997) introduced the 2-adamantyloxycarbonyl (2-Adoc) group as a protecting group for tyrosine, including Boc-Tyr(2-Adoc)-OH. This research is significant for understanding the protective strategies for tyrosine, similar to Boc-Tyr(2-Br-Z)-OH (Okada et al., 1997).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2S)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWMYJQSTUVRHR-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885901
Record name L-Tyrosine, O-[[(2-bromophenyl)methoxy]carbonyl]-N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Tyr(2-Br-Z)-OH

CAS RN

47689-67-8
Record name O-[[(2-Bromophenyl)methoxy]carbonyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=47689-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tyrosine, O-[[(2-bromophenyl)methoxy]carbonyl]-N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Tyrosine, O-[[(2-bromophenyl)methoxy]carbonyl]-N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-L-Tyrosine(2-BromoCbz)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
P Rovero, L QUARTARA… - International Journal of …, 1991 - Wiley Online Library
During the preparation of the NK‐2 selective tachykinin antagonist MEN 10208 (Thr‐Asp‐Tyr‐D‐Trp‐Val‐D‐Trp‐D‐Trp‐Arg‐NH 2 ) and its analogs by the solid‐phase method …
Number of citations: 33 onlinelibrary.wiley.com
CN Shrimpton, G Abbenante, RA LEW… - Biochemical …, 2000 - portlandpress.com
Solid-phase synthesis was used to prepare a series of modifications to the selective and potent inhibitor of endopeptidase EC 3.4.24.15 (EP24.15), N-[1(R,S)-carboxy-3-phenylpropyl]-…
Number of citations: 45 portlandpress.com
V Juvekar, KT Kim, YD Gong - Bulletin of the Korean Chemical …, 2017 - Wiley Online Library
A very effective process on Pyroacm resin was developed for solid‐phase peptide synthesis ( SPPS ) of C‐terminal cysteine and cysteine ester peptides. The process uses cysteine side …
Number of citations: 3 onlinelibrary.wiley.com
TM Hackeng, J Rosing, HMH Spronk… - Protein …, 2001 - Wiley Online Library
Human matrix Gla protein (MGP) is a vitamin K–dependent extracellular matrix protein that binds Ca 2+ ions and that is involved in the prevention of vascular calcification. MGP is a 10.6…
Number of citations: 111 onlinelibrary.wiley.com
B Kellam, B Drouillat, G Dekany, MS Starr… - International journal of …, 1998 - Elsevier
The principal hindrance to drug uptake into central nervous tissue is the blood–brain barrier (BBB). In addition, potential peptide-based neuropharmaceuticals are rapidly destroyed by …
Number of citations: 54 www.sciencedirect.com
J Ding, C Lemieux, NN Chung… - Chemical biology & drug …, 2012 - Wiley Online Library
On the basis of evidence that opioid compounds with a mixed μ agonist/δ antagonist profile may produce an antinociceptive effect with low propensity to induce side effects, bifunctional …
Number of citations: 3 onlinelibrary.wiley.com
LE Canne, AR Ferre-D'Amare, SK Burley… - Journal of the …, 1995 - ACS Publications
cMyc and Max are proteins that regulate gene expressionby associating to form noncovalent dimers that bind to specific regions of double-stranded DNA, thus activating or inhibiting …
Number of citations: 264 pubs.acs.org
K White, P Kearns, I Toth, S Hook - Immunology and cell …, 2004 - Wiley Online Library
A problem facing the use of subunit peptide and protein vaccines is their inability to stimulate protective immune responses. Many different approaches have been utilized to overcome …
Number of citations: 18 onlinelibrary.wiley.com
TM Hackeng, CM Mounier, C Bon… - Proceedings of the …, 1997 - National Acad Sciences
Human group II secretory phospholipase A 2 (sPLA 2 ) is an enzyme found in the α granules of platelets and at inflammatory sites. Although its physiological function is unclear, sPLA 2 …
Number of citations: 121 www.pnas.org
PWR Harris, MA Brimble - Peptide Science, 2013 - Wiley Online Library
The synthesis of a polypeptide derived from the cancer testis antigen NY‐ESO‐1 bearing a C‐terminal α‐thiolester is described. Employing tert‐butyloxycarbonyl solid phase peptide …
Number of citations: 35 onlinelibrary.wiley.com

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